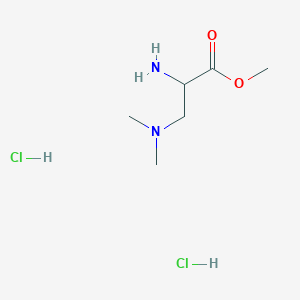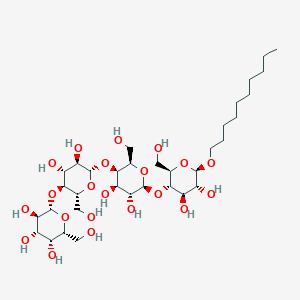
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
Übersicht
Beschreibung
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is also known as 1-Propyl-1-methylpiperidinium bis(trifluoromethanesulfonyl)imide, N-Methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)amide, PP 13TFSA, PP 13TFSI .
Molecular Structure Analysis
The empirical formula of 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide is C11H20F6N2O4S2 and its molecular weight is 422.41 .Physical And Chemical Properties Analysis
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide is a liquid at room temperature . It has a density of 1.412 g/cm3 .Wissenschaftliche Forschungsanwendungen
Ionogel-Based Solid-State Supercapacitors
This compound, combined with N-butyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide, is used in the creation of ionogels for solid-state supercapacitors. These ionogels show high ionic conductivity over a wide temperature range and enable operation over a 3V cell voltage window, with capacitance up to 90 F g−1 at room temperature (Nègre et al., 2016).
Characterization in Ionic Liquids
It's used in ionic liquids for gas chromatography to analyze the thermodynamic properties of organic solutes. The characterization indicates the cation's impact on the polarizability and acidity of the solvent (Rabhi et al., 2019).
Thermal Aging and Stability
Studies on the stability of this compound, especially at elevated temperatures, have been conducted. These include analyses of its degradation when mixed with various electrolyte salts, providing insights into its long-term stability in different conditions (Pyschik et al., 2014).
Enhanced Supercapacitors with Graphene
In a mixture with N-butyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide, it's used in electrolytes for graphene-based supercapacitors. These supercapacitors demonstrate high gravimetric capacitance and a large operational temperature range (Lin et al., 2016).
Graphene and Ionic Liquid Electrolyte Supercapacitors
An application in supercapacitors operating over extended temperature ranges is seen when used with graphene. It demonstrates high capacitance and a wide electrochemical window in diverse temperatures (Tsai et al., 2013).
Lithium-Ion Batteries
Its use in lithium-ion batteries, particularly with electrodes such as graphite and LiCoO2, has been explored. It shows promising electrochemical properties and rate performance in these applications (Matsumoto et al., 2006).
Safety and Hazards
This compound causes skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with the skin, wash with plenty of water . If eye irritation persists, get medical advice or attention .
Zukünftige Richtungen
Wirkmechanismus
- The primary targets of this compound are not widely documented in the literature. However, it is commonly used as an electrolyte material in lithium-ion batteries . In this context, its primary target would be the battery’s electrochemical system, specifically the anode, cathode, and electrolyte components.
Target of Action
Eigenschaften
IUPAC Name |
bis(fluorosulfonyl)azanide;1-methyl-1-propylpiperidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.F2NO4S2/c1-3-7-10(2)8-5-4-6-9-10;1-8(4,5)3-9(2,6)7/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMNWBQPCOEGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide | |
CAS RN |
911303-46-3 | |
| Record name | Piperidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911303-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQA5347UY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is [Pip 1, 3][FSI] considered a promising electrolyte for high-temperature supercapacitors?
A1: [Pip 1, 3][FSI] exhibits several favorable characteristics for high-temperature supercapacitor applications:
- Lower density and viscosity: Compared to other ionic liquids in the study, [Pip 1, 3][FSI] demonstrates lower density and viscosity values. [] These properties contribute to improved ion mobility within the electrolyte.
- High ionic conductivity: As a result of its low viscosity, [Pip 1, 3][FSI] exhibits high ionic conductivity, a crucial factor for efficient charge transport in supercapacitors. []
- Wide electrochemical window: The research demonstrated that [Pip 1, 3][FSI] supports a 5 V electrochemical window in a supercapacitor setup. [] This wide operating voltage allows for higher energy storage capacity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)

![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)


![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)
![9-Oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B1435704.png)


![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)